molecular formula C7H4Br2N2O5 B2951479 1,3-DIbromo-5-methoxy-2,4-dinitrobenzene CAS No. 871879-40-2

1,3-DIbromo-5-methoxy-2,4-dinitrobenzene

Cat. No.: B2951479
CAS No.: 871879-40-2
M. Wt: 355.926
InChI Key: FEXWYJQDTFVMSS-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-methoxy-2,4-dinitrobenzene is an organic compound with the molecular formula C7H4Br2N2O5 It is a derivative of benzene, substituted with two bromine atoms, one methoxy group, and two nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dibromo-5-methoxy-2,4-dinitrobenzene typically involves a multi-step process starting from benzene. The general steps include:

    Nitration: Benzene is nitrated to introduce nitro groups. This is usually done using a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: The nitrated benzene is then brominated using bromine in the presence of a catalyst like iron or aluminum bromide.

    Methoxylation: Finally, a methoxy group is introduced through a reaction with methanol in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar steps but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient catalysts to handle large volumes of reactants.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-methoxy-2,4-dinitrobenzene can undergo several types of chemical reactions:

    Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing nitro groups, the compound can participate in further substitution reactions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like tin and hydrochloric acid.

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Reduction: Reagents like tin and hydrochloric acid or catalytic hydrogenation.

    Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia under reflux conditions.

Major Products

    Reduction: Conversion of nitro groups to amines.

    Nucleophilic Substitution: Replacement of bromine atoms with nucleophiles to form various substituted derivatives.

Scientific Research Applications

1,3-Dibromo-5-methoxy-2,4-dinitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its reactive functional groups.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-methoxy-2,4-dinitrobenzene involves its ability to participate in electrophilic and nucleophilic reactions. The nitro groups are strong electron-withdrawing groups, making the benzene ring more susceptible to nucleophilic attack. The bromine atoms can act as leaving groups in substitution reactions, facilitating the formation of new bonds.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Used as a disinfectant and bleaching agent.

    1,4-Dibromo-2,5-dimethylbenzene: Used in organic synthesis for the preparation of more complex molecules.

Uniqueness

1,3-Dibromo-5-methoxy-2,4-dinitrobenzene is unique due to the combination of bromine, methoxy, and nitro groups on the benzene ring, which imparts distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

1,3-dibromo-5-methoxy-2,4-dinitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2O5/c1-16-4-2-3(8)6(10(12)13)5(9)7(4)11(14)15/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXWYJQDTFVMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1[N+](=O)[O-])Br)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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